Chavicol (Chavicol) is a natural organic compound classified as a phenylpropanoid, a type of phytochemical. [] It is a colorless liquid with a characteristic sweet, spicy aroma. [] Chavicol is primarily found in essential oils extracted from various plants, most notably basil (Ocimum basilicum), but also present in other species like betel (Piper betle), galangal (Alpinia officinarum), and anise hyssop (Agastache foeniculum). [, , , ] In scientific research, Chavicol has garnered interest for its potential antifungal, antibacterial, and antioxidant properties. [, , , , ]
4-Allylphenol falls under the category of phenols due to the presence of a hydroxyl group attached to an aromatic ring. It is further classified as an allylphenol because of the allyl group () attached to the para position of the phenolic ring.
The synthesis of 4-Allylphenol can be achieved through several methods:
The molecular structure of 4-Allylphenol consists of a benzene ring substituted with an allyl group at the para position relative to the hydroxyl group.
4-Allylphenol is involved in various chemical reactions:
4-Allylphenol exhibits biological activity primarily through its interaction with enzymes involved in inflammatory processes.
The compound inhibits Cox2 expression, leading to a reduction in inflammatory responses. The biochemical pathways affected primarily involve the arachidonic acid pathway, which is essential for producing inflammatory mediators.
In biological systems, 4-Allylphenol may undergo oxidation to form reactive intermediates that can interact with various cellular targets, influencing cellular signaling pathways related to inflammation and pain.
4-Allylphenol has distinct physical and chemical properties:
The compound is relatively stable under standard conditions but may decompose upon prolonged exposure to light or heat.
4-Allylphenol has several scientific applications:
4-Allylphenol (CAS No: 501-92-8), systematically named 4-(prop-2-en-1-yl)phenol, is an organic compound with the molecular formula C₉H₁₀O and a molecular weight of 134.18 g/mol. It belongs to the class of allylphenols, characterized by a phenolic ring substituted with an allyl group (–CH₂–CH=CH₂) at the para position. The compound is a colorless to light yellow liquid at room temperature, with a density of 1.020 g/cm³ and a refractive index (nD¹⁸) of 1.5441. Its boiling point is 238°C at standard atmospheric pressure (760 mmHg), and it melts at 15.8°C. The predicted pKa value is 10.24, indicating weak acidity typical of phenols. The logP value of 2.91 suggests moderate lipophilicity, which influences its solubility and partitioning behavior in biological systems [1] [2].
Table 1: Physicochemical Properties of 4-Allylphenol
Property | Value |
---|---|
Molecular Formula | C₉H₁₀O |
Molecular Weight | 134.18 g/mol |
CAS Registry Number | 501-92-8 |
Boiling Point | 238°C (760 mmHg) |
Melting Point | 15.8°C |
Density (d₄²⁰) | 1.0175 |
Refractive Index (nD¹⁸) | 1.5441 |
LogP | 2.91 |
4-Allylphenol was first isolated in 1890 from betel leaf oil (Piper betle) and initially named "chavicol" – a term derived from the Sanskrit word "chavika" (betel plant). Early studies identified its structure as the para-allyl isomer of phenol. By the mid-20th century, its distinction from isomeric compounds like ortho-allylphenol and propenylphenols (e.g., anethole) was established through spectroscopic and synthetic methods. Historically, it was recognized as a minor component in spices and medicinal plants, though its structural similarity to eugenol (4-allyl-2-methoxyphenol) often led to misidentification. The compound’s synonym, "p-hydroxyallylbenzene," reflects early nomenclature conventions [1] [2].
4-Allylphenol occurs naturally in diverse plant families, notably:
Biosynthesis
4-Allylphenol is biosynthesized via the phenylpropanoid pathway:
4-Allylphenol is a versatile platform chemical with applications in:
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